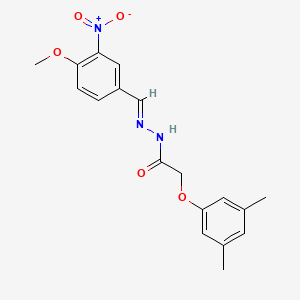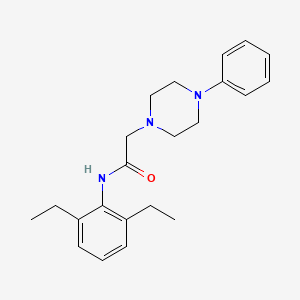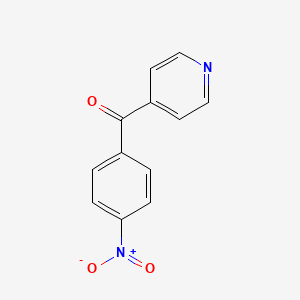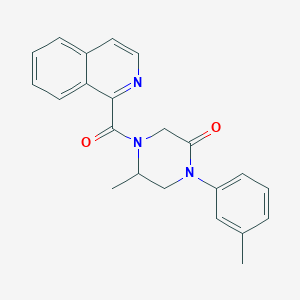
1-(3-iodo-4-methylbenzoyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-iodo-4-methylbenzoyl)pyrrolidine is a useful research compound. Its molecular formula is C12H14INO and its molecular weight is 315.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.01201 g/mol and the complexity rating of the compound is 238. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
Iodine(III)-mediated oxidative approaches have been employed for the facile synthesis of heterocyclic compounds, showcasing the role of iodine reagents in promoting efficient cyclization reactions. For instance, a series of new 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines were synthesized via oxidative cyclization, demonstrating iodine's utility in synthesizing complex organic molecules with potential antimicrobial activities (Prakash et al., 2011).
Material Science
In material science, pyridine and related nitrogen-containing heterocycles have been extensively studied for their electronic and photophysical properties. The tuning of electronic properties and quantum efficiency in materials such as heteroleptic Ir(III) carbene complexes reveals the significance of pyridine-functionalized ligands in developing advanced materials for optoelectronic applications (Liu et al., 2014).
Biological Applications
Functionally substituted pyrrolidines have shown inhibition of alpha-mannosidase activity and the potential to inhibit the growth of human tumor cells, highlighting the therapeutic potential of compounds synthesized through iodine-mediated reactions (Fiaux et al., 2005).
Supramolecular Chemistry
Pyridine coupled mono and bisbenzimidazoles have been synthesized and explored for their gelation properties and selective metal ion sensing, demonstrating the application of pyridine derivatives in developing sensors and materials for environmental monitoring (Panja et al., 2018).
Propiedades
IUPAC Name |
(3-iodo-4-methylphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO/c1-9-4-5-10(8-11(9)13)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDZGBPNBLHTJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCC2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-ylamino)-4-oxobutanoic acid](/img/structure/B5580052.png)


![3-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoic acid](/img/structure/B5580071.png)
![1-ethyl-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbothioamide](/img/structure/B5580087.png)

![4-(5-{2-[(2-methyl-1,3-dioxolan-2-yl)acetyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5580105.png)
![2-tert-butyl-5-{[3-(2-chlorophenyl)pyrrolidin-1-yl]carbonyl}pyrimidin-4-ol](/img/structure/B5580110.png)
![5-(4-ethylbenzylidene)-3-[(4-ethylbenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5580115.png)

![7-(5-fluoro-3,8-dimethylquinolin-2-yl)-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5580139.png)

![1-[4,6-bis(methylthio)-2-phenyl-5-pyrimidinyl]ethanone](/img/structure/B5580144.png)
